molecular formula C9H8N2OS B14385858 3-Methoxy-5-phenyl-1,2,4-thiadiazole CAS No. 89879-86-7

3-Methoxy-5-phenyl-1,2,4-thiadiazole

Cat. No.: B14385858
CAS No.: 89879-86-7
M. Wt: 192.24 g/mol
InChI Key: BXRHLCAYKRMUED-UHFFFAOYSA-N
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Description

3-Methoxy-5-phenyl-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a methoxy group and a phenyl ring, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-phenyl-1,2,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring . The reaction conditions generally include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5-phenyl-1,2,4-thiadiazole is unique due to the presence of the methoxy group and phenyl ring, which contribute to its distinct chemical properties and reactivity. These structural features enhance its potential as a versatile building block for the synthesis of new compounds with diverse biological activities.

Properties

CAS No.

89879-86-7

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

3-methoxy-5-phenyl-1,2,4-thiadiazole

InChI

InChI=1S/C9H8N2OS/c1-12-9-10-8(13-11-9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

BXRHLCAYKRMUED-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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